Diglycidyl ether

Description

Historical Context and Evolution of Diglycidyl Ether Chemistry

The study of diglycidyl ethers is intrinsically linked to the development of epoxy resins, which rose to prominence in the late 1940s. researchgate.net These resins are known for their strong adhesion, limited curing-related contraction, and excellent resistance to heat, chemicals, and solvents, making them suitable for a wide array of applications, including coatings and adhesives. googleapis.com Glycidyl (B131873) ethers, characterized by their reactive oxirane rings, serve as fundamental components in these resin systems. researchgate.netacs.org The initial development in this field was largely centered on reacting alcohols and epihalohydrins in the presence of Lewis acid catalysts like tin(IV) tetrachloride and boron trifluoride to produce glycidyl ethers. google.com

The evolution of this compound chemistry has been driven by the need to enhance the properties of epoxy resins. googleapis.com Early research focused on common diepoxides like Bisphenol A this compound (DGEBA), which remains a prevalent monomer in the most widely used epoxy resins. nih.govnih.gov However, the inherent brittleness of standard epoxy resins spurred investigations into modifiers and reactive diluents to improve characteristics such as flexibility and toughness. googleapis.com This led to the synthesis and study of a variety of aliphatic and aromatic diglycidyl ethers. googleapis.comnagase.com

Throughout the latter half of the 20th century, research expanded to include a broader range of diols and polyols for producing diglycidyl ethers, such as 1,6-hexanediol (B165255) and neopentyl glycol. googleapis.com The process typically involves the reaction of an alcohol with an epihalohydrin, followed by dehydrohalogenation with an alkali metal hydroxide (B78521). google.com A significant focus of research has been on understanding the curing kinetics and the reaction mechanisms between the epoxy groups and various curing agents, such as amines. researchgate.netornl.gov Studies have delved into the complexities of these reactions, including the influence of different catalysts and reaction conditions on the final properties of the cured polymer network. researchgate.netornl.gov The investigation into isomers of compounds like this compound of bisphenol F (DGEBF) further highlights the detailed evolution of this chemical field. nih.gov

Significance and Contemporary Relevance of Academic Research on this compound Systems

Academic research on this compound systems remains highly significant due to their indispensable role in creating high-performance materials for advanced technologies. openpr.comopenpr.com The contemporary relevance of this research is underscored by the continuous demand for materials with tailored properties for sectors such as aerospace, automotive (particularly electric vehicles), electronics, and construction. openpr.com Diglycidyl ethers are crucial as building blocks for epoxy resins, which are used in high-performance coatings, adhesives, and composites. openpr.com

Current research is multifaceted, addressing several key areas. One major thrust is the development of sustainable and bio-based diglycidyl ethers to meet increasing environmental regulations and demand for "green" alternatives. openpr.com For instance, research has explored the use of renewable feedstocks like xylitol (B92547) to prepare bio-based hyperbranched epoxy polymers. researchgate.net Another significant area of investigation is the synthesis of novel diglycidyl ethers with unique functionalities. Researchers have successfully synthesized new liquid crystalline diglycidyl ethers with Schiff base groups, which exhibit desirable thermal stability and have potential applications in optoelectronic devices. researchgate.net

Furthermore, academic studies are crucial for understanding the structure-property relationships in these systems. Research on analogues of this compound of bisphenol F (DGEBF) aims to create novel epoxy systems with reduced health hazards by identifying the structural features responsible for certain effects. nih.gov Kinetic studies, often employing methods like Differential Scanning Calorimetry (DSC), continue to provide fundamental insights into the curing process, which is essential for optimizing manufacturing and material performance. researchgate.netresearchgate.net The use of diglycidyl ethers extends into biomedical applications as well, where they are used as cross-linkers in hydrogels for tissue engineering. taylorandfrancis.com This diverse range of applications, from industrial coatings to advanced biomaterials, ensures that research into this compound chemistry will remain a vibrant and critical field. openpr.comtaylorandfrancis.com

Research Data on Diglycidyl Ethers

The following tables present curated data from research findings on various diglycidyl ethers, detailing their properties and the focus of related studies.

Table 1: Properties of Selected Diglycidyl Ethers

This table outlines the physical and chemical properties of several common diglycidyl ethers.

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Appearance/Odor | Boiling Point (°C) |

| This compound | 2,2′-[Oxybis(methylene)]bis(oxirane) | 2238-07-5 | C₆H₁₀O₃ | 130.143 | Colorless liquid, strong, irritating | 260 |

| Bisphenol A this compound (DGEBA) | 2,2'-[(1-Methylethylidene)bis(4,1-phenyleneoxymethylene)]bisoxirane | 1675-54-3 | C₂₁H₂₄O₄ | 340.42 | - | - |

| Diethylene glycol this compound (DEGDGE) | 2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxymethyl]oxirane | 4206-61-5 | C₁₀H₁₈O₅ | 218.249 | - | - |

| Resorcinol this compound | 1,3-Bis(glycidyloxy)benzene | 101-90-6 | C₁₂H₁₄O₄ | 222.24 | - | - |

| Polypropylene (B1209903) Glycol this compound | - | 26142-30-3 | Varies | Varies | - | - |

Data sourced from multiple references. nagase.comtaylorandfrancis.comwikipedia.orgwikipedia.org

Table 2: Summary of Recent Research Findings on this compound Systems

This table summarizes the objectives and key findings from various academic studies on this compound systems.

| Research Focus | This compound(s) Studied | Methodology | Key Findings | Reference(s) |

| Curing Kinetics | This compound of bisphenol-A (DGEBA) | Rheometric Analysis, Differential Scanning Calorimetry (DSC) | The crosslinking degree and reaction rate increased with the concentration of the tertiary amine initiator. The activation energy was determined to be approximately 42.9 kJ/mol. | researchgate.net |

| Development of Liquid Crystalline Materials | Novel diglycidyl ethers with Schiff base groups | Synthesis, FT-IR, NMR, DSC, Polarizing Optical Microscopy (POM) | New liquid crystalline diglycidyl ethers were successfully synthesized, some of which exhibited thermotropic liquid crystalline behavior, indicating potential for optoelectronic applications. | researchgate.net |

| Structure-Activity Relationship | Analogues of this compound of bisphenol F (DGEBF) | Cell Culture, In vivo tests (mice) | Allergenic effects were dependent on terminal epoxide groups, while cytotoxicity was influenced by other structural features as well. | nih.gov |

| Stability Analysis | Bisphenol A this compound (BADGE), Bisphenol F this compound (BFDGE) | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-ESI–MS/MS) | The stability of the analytes decreased with increasing water content in the solution. Lower storage temperatures reduced the rate of transformation. | nih.gov |

| Modification of Wood Adhesives | Glycidyl ether (GE) | Mechanical property testing, formaldehyde (B43269) content analysis | GE-modified urea-formaldehyde (UF) resins showed successful adhesive capacity and resulted in particleboard with low formaldehyde content. | researchgate.net |

| Hydrogel Construction | Poly(ethylene glycol) this compound | Cross-linking of Hyaluronic Acid (HA) | Hydrogels were constructed by cross-linking HA, with the potential to incorporate collagen to support cellular adhesion for tissue engineering. | taylorandfrancis.com |

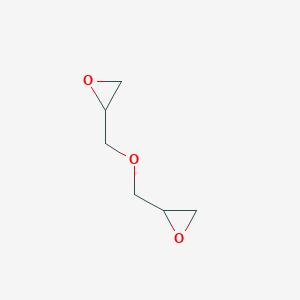

Structure

3D Structure

Properties

IUPAC Name |

2-(oxiran-2-ylmethoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1(5-3-8-5)7-2-6-4-9-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZLOYUZLJXAJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3, Array | |

| Record name | DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI(2,3-EPOXYPROPYL)ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0145 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29317-03-1 | |

| Record name | Poly(glycidyl ether) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29317-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4051871 | |

| Record name | 2,2'-(Oxybis(methylene))bisoxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diglycidyl ether is a colorless liquid with a pronounced irritating odor. Used as a reactive dilutent for epoxy resin , as a chemical intermediate, as a stabilizer of chlorinated organic compounds, and as a textile-treating agent. (EPA, 1998), Colorless liquid with a strong, irritating odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a strong, irritating odor. | |

| Record name | DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diglycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/126 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI(2,3-EPOXYPROPYL)ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0145 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIGLYCIDYL ETHER (DGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/317 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diglycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0215.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

500 °F at 760 mmHg (EPA, 1998), 260 °C, at 100kPa: 260 °C, 500 °F | |

| Record name | DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIGLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2,3-EPOXYPROPYL)ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0145 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIGLYCIDYL ETHER (DGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/317 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diglycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0215.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

147.2 °F (EPA, 1998), [ACGIH] 64 °C, 64 °C, 147 °F | |

| Record name | DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diglycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/126 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI(2,3-EPOXYPROPYL)ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0145 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIGLYCIDYL ETHER (DGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/317 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diglycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0215.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.262 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.262 at 50 °C, SP GR: 1.12 at 20 °C/4 °C, Relative density (water = 1): 1.26, 1.12 | |

| Record name | DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIGLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2,3-EPOXYPROPYL)ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0145 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIGLYCIDYL ETHER (DGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/317 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diglycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0215.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.5 (ICSC, 2023) - Heavier than air; will sink (Relative to Air), 3.78 at 25 °C (Air = 1), Relative vapor density (air = 1): 4.5, 3.78 | |

| Record name | DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIGLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2,3-EPOXYPROPYL)ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0145 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIGLYCIDYL ETHER (DGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/317 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.09 mmHg at 77 °F (EPA, 1998), 2.9 [mmHg], Vapor pressure, Pa at 25 °C: 12, 0.09 mmHg at 77 °F, (77 °F): 0.09 mmHg | |

| Record name | DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diglycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/126 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI(2,3-EPOXYPROPYL)ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0145 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIGLYCIDYL ETHER (DGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/317 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diglycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0215.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

2238-07-5 | |

| Record name | DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2′-[Oxybis(methylene)]bis[oxirane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2238-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diglycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002238075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIGLYCIDYL ETHER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2,2'-[oxybis(methylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-(Oxybis(methylene))bisoxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[oxybis(methylene)]bisoxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2,3-EPOXYPROPYL) ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M5933D775 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIGLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2,3-EPOXYPROPYL)ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0145 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIGLYCIDYL ETHER (DGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/317 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ether, bis(2,3-epoxypropyl) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KN23DBB0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthetic Pathways and Molecular Engineering of Diglycidyl Ether Derivatives

Conventional Synthesis Routes for Diglycidyl Ethers

The most common method for synthesizing diglycidyl ethers involves the reaction of a diol or bisphenol with an excess of epichlorohydrin (B41342), followed by dehydrochlorination. This process, known as O-alkylation or glycidylation, typically employs a basic catalyst.

Bisphenol A diglycidyl ether (DGEBA) is the most widely used epoxy resin, constituting over 75% of the epoxy resin market. researchgate.net Its synthesis is a cornerstone of the polymer industry. The primary method is the O-alkylation of bisphenol A (BPA) with epichlorohydrin (ECH). wikipedia.orgshowa-america.comocl-journal.org

The reaction proceeds in two main stages under alkaline conditions:

Coupling/Addition: A phenolic hydroxyl group of bisphenol A reacts with the epoxide ring of epichlorohydrin to form a chlorohydrin intermediate. kpi.uagoogle.com

Dehydrochlorination: The chlorohydrin intermediate is then treated with a stoichiometric amount of a base, typically sodium hydroxide (B78521) (NaOH), to eliminate a molecule of hydrogen chloride (HCl) and form the desired glycidyl (B131873) ether (epoxide) ring. chemicalbook.comresearchgate.netgoogle.com

An excess of epichlorohydrin is used to favor the formation of the low molecular weight monomer and minimize the polymerization of the reactants into higher molecular weight oligomers. kpi.uachemicalbook.com The degree of polymerization (n) can be controlled by the epichlorohydrin to bisphenol A molar ratio; a higher ratio leads to a lower average molecular weight. wikipedia.orgchemicalbook.com For liquid epoxy resins, the average value of 'n' can be as low as 0 to 0.07. google.com

Table 1: Factors Affecting DGEBA Synthesis Yield

| Parameter | Effect on Yield | Optimal Condition Example | Source |

|---|---|---|---|

| Molar Ratio (ECH:BPA) | Increases then decreases | 10:1 | researchgate.net |

| NaOH Concentration | Increases then decreases | 30% (mass fraction) | researchgate.net |

| Reaction Temperature | Decreases with rising temperature | 75 °C | researchgate.net |

| Reaction Time | Increases then decreases | 170 min | researchgate.net |

Under optimized conditions, a DGEBA yield of 80.1% has been reported. researchgate.net The synthesis results in a mixture of the DGEBA monomer (n=0), as well as oligomers with n=1, 2, 3, and higher. researchgate.net

Bisphenol F this compound (DGEBF) is synthesized through a similar process to DGEBA, involving the reaction of bisphenol F (BPF) with epichlorohydrin. chemicalbook.comchemicalbook.comresearchgate.net BPF itself is produced from the reaction of phenol (B47542) and formaldehyde (B43269). researchgate.netnih.gov The resulting DGEBF resin is noted for its lower viscosity compared to DGEBA. researchgate.net

A significant aspect of DGEBF synthesis is the formation of three distinct regioisomers, which arise from the different positions of the methylene (B1212753) bridge connecting the two phenolic rings in the BPF precursor:

para-para (p,p)-DGEBF

para-ortho (p,o)-DGEBF

ortho-ortho (o,o)-DGEBF

The separation and synthesis of these individual isomers have been explored, with column chromatography allowing for the separation of the o,o-isomer from the p,p- and p,o- mixture. acs.org Optimized synthesis routes have achieved crude yields of 76% for p,p-DGEBF, 87% for p,o-DGEBF, and 86% for o,o-DGEBF. acs.org The presence and ratio of these isomers are often ignored or unreported but have an impact on the final network properties of the cured resin. acs.org

The fundamental reaction of a diphenol with epichlorohydrin can be extended to a wide variety of aromatic precursors to create specialty diglycidyl ethers with tailored properties.

Bisphenol S this compound (DGEDDS): This compound is synthesized by reacting 4,4'-dihydroxy diphenyl sulfone (bisphenol S) with epichlorohydrin. nih.gov The process is typically a two-step method involving an initial reaction catalyzed by a quaternary ammonium (B1175870) salt or triphenylphosphine (B44618), followed by ring-closing dehydrochlorination with an alkali metal hydroxide like potassium hydroxide or sodium hydroxide. google.com This method can achieve yields of 85-95%. google.com The introduction of the sulfone group into the backbone generally enhances the thermal resistance of the resulting epoxy resin. nih.gov

Schiff Base Diglycidyl Ethers: New liquid crystalline diglycidyl ethers have been synthesized from phenolic Schiff bases. nih.govresearchgate.net The process involves first synthesizing the Schiff base through condensation reactions of various diamines (e.g., o-dianisidine, o-tolidine) with p-hydroxybenzaldehyde or vanillin (B372448). nih.gov These phenolic precursors are then reacted with epichlorohydrin to yield the final this compound. nih.gov These materials are of interest for their potential use in optoelectronic devices and for applications requiring high thermal stability. researchgate.net

Hydrovanilloin this compound: As a renewable substitute for bisphenol A, hydrovanilloin has been used to prepare epoxy resins. researchgate.net Hydrovanilloin is first synthesized via the electrochemical dimerization of vanillin. It is then reacted as a disodium (B8443419) salt with epichlorohydrin in a 1:2 molar ratio in water at 80°C to yield a hydrovanilloin-diglycidyl ether phenoxy resin with an 87% yield. researchgate.net

Aliphatic diglycidyl ethers are commonly used as reactive diluents to reduce the viscosity of epoxy resin formulations. wikipedia.org Their synthesis follows the same core principles as aromatic ethers, involving the reaction of an aliphatic diol with epichlorohydrin.

1,4-Butanediol (B3395766) this compound (BDO-DGE): This ether is synthesized by the condensation of 1,4-butanediol with epichlorohydrin. wikipedia.orgchemicalbook.com The reaction is often catalyzed by a Lewis acid, such as tin difluoride or boron trifluoride-diethyl etherate, to first form the chlorohydrin ether. prepchem.comgoogle.com This is followed by a dehydrochlorination step using an aqueous solution of sodium hydroxide to form the epoxide rings. wikipedia.orgprepchem.comgoogle.com A patent describes a method using a boron trifluoride-diethyl ether catalyst that achieves a yield of over 99%. google.com Another approach uses phase-transfer catalysis with sodium hydroxide pellets and tetrabutylammonium (B224687) chloride, resulting in an 89% yield after purification. chemicalbook.com

Poly(ethylene glycol) this compound (PEG-DGE): This is prepared by reacting poly(ethylene glycol) (PEG) with epichlorohydrin. elsevierpure.comchembk.com The synthesis can be performed through addition reactions with multifunctional amines like diethylenetriamine (B155796) (DETA) or polyethylene (B3416737) imine (PEI). nih.govmdpi.com For instance, the ring-opening addition reaction of PEI and PEGDE in water at room temperature can yield network polymer gels. nih.govmdpi.com Another method involves using a catalyst such as triphenylphosphine in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.govmdpi.com These materials are often used in the creation of hydrogels for biomedical applications. taylorandfrancis.com

Ethylene (B1197577) Glycol this compound: This compound has been synthesized using ethylene glycol and epichlorohydrin with a boron trifluoride ether complex as the catalyst and sodium hydroxide as the ring-closing agent. researchgate.net Studies have identified preferable synthesis conditions, including a specific catalyst concentration and reactant molar ratios, to optimize the reaction. researchgate.net

Innovations in Synthetic Methodologies and Catalysis (e.g., solvent-free approaches)

Innovations in the synthesis of diglycidyl ethers have focused on improving efficiency, selectivity, and environmental friendliness. Key developments include the use of phase-transfer catalysis and solvent-free reaction conditions.

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reacting immiscible reactants, such as an aqueous solution of sodium hydroxide and an organic phase containing the alcohol and epichlorohydrin. youtube.com A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or tetraethylammonium (B1195904) bromide, facilitates the transfer of the hydroxide or alkoxide ion from the aqueous or solid phase into the organic phase where the reaction occurs. youtube.comresearchgate.netphasetransfercatalysis.com This method can significantly increase reaction rates and yields. researchgate.net

Solvent-Free Synthesis: A significant advancement is the development of solvent-free, or solid-liquid, PTC methods. researchgate.netchalmers.se In this approach, a fatty alcohol and epichlorohydrin are reacted in the presence of a solid base (e.g., sodium hydroxide pellets) and a phase-transfer catalyst, without the use of water or other organic solvents. researchgate.netchalmers.se The excess epichlorohydrin often serves as the organic phase. phasetransfercatalysis.com This methodology offers several advantages:

Simplified Purification: The solid by-product (sodium chloride) can be easily removed by filtration. researchgate.net

Reduced Waste: It eliminates the need for large volumes of organic solvents, making the process greener. chalmers.se

Increased Yields: High yields, such as 92.0% for octylglycidyl ether and 91.7% for octadecylglycidyl ether, have been achieved. researchgate.net

Catalyst systems based on divalent tin halides have also been shown to improve the selectivity of the reaction between alcohols and epihalohydrins, leading to glycidyl ethers with lower chlorine content and higher epoxy values compared to reactions catalyzed by traditional Lewis acids like tin tetrachloride. google.com

Table 2: Comparison of Synthetic Approaches for Glycidyl Ethers

| Method | Catalyst | Solvent | Key Advantages | Source |

|---|---|---|---|---|

| Conventional | NaOH | Water/Organic Solvent | Well-established industrial process | kpi.ua |

| Liquid-Liquid PTC | Quaternary Ammonium Salt | Organic Solvent + Water | Increased reaction rate | researchgate.netthieme-connect.com |

| Solvent-Free PTC | Quaternary Ammonium Salt | None (excess ECH acts as medium) | High yield, easy filtration, reduced waste | researchgate.netphasetransfercatalysis.comchalmers.se |

| Lewis Acid Catalysis | Tin Difluoride (SnF₂) | Xylene/Isobutyl methyl ketone | High selectivity, low chlorine content | prepchem.comgoogle.com |

Rational Molecular Design of this compound Precursors

The properties of diglycidyl ethers and the resulting cross-linked polymers are directly dictated by the chemical structure of the precursor molecules. Rational molecular design involves the deliberate synthesis of specific diol or bisphenol precursors to impart desired characteristics such as enhanced thermal stability, liquid crystallinity, or bio-based origins.

For example, replacing the flexible isopropylidene bridge of bisphenol A with the rigid sulfone group in bisphenol S leads to the synthesis of DGEDDS. nih.gov The strong polar sulfone group enhances the heat resistance of the final epoxy material. nih.gov

Another area of active research is the design of precursors that can induce liquid crystalline behavior. By synthesizing phenolic Schiff bases with rigid, linear structures and then converting them into diglycidyl ethers, researchers have created monomers that exhibit nematic mesophases. nih.govresearchgate.net This molecular ordering in the monomer state can translate to highly oriented polymer networks upon curing, leading to materials with unique anisotropic properties suitable for advanced applications like optoelectronics. researchgate.net

There is also a significant drive to develop diglycidyl ethers from renewable resources as substitutes for BPA-based systems. enscm.fr For instance, hydrovanilloin, derived from vanillin, has been used as a bio-based bisphenol alternative for epoxy resin synthesis. researchgate.net Similarly, isosorbide (B1672297), a sugar-derived compound, has been used to prepare isosorbide this compound as a potential replacement for DGEBA. phasetransfercatalysis.com This approach involves designing synthetic pathways, such as allylation followed by epoxidation, to convert bio-based platform chemicals into viable epoxy precursors. enscm.fr

Polymerization Kinetics and Network Formation Mechanisms in Diglycidyl Ether Systems

Investigation of Curing Reaction Kinetics

The rate at which a diglycidyl ether system cures is paramount in determining processing parameters and the ultimate performance of the thermoset. The kinetics of these reactions are influenced by the chemical pathways of polymerization, the nature of the curing agent, and the presence of catalysts.

The most prevalent curing reaction for diglycidyl ethers involves their interaction with amine hardeners. This process is a nucleophilic addition reaction where the nitrogen of the amine attacks the electrophilic carbon of the epoxide ring, leading to ring-opening. dtic.milnetzsch.com The reaction proceeds in a stepwise manner. Initially, the primary amine, which has two active hydrogens, reacts with an epoxy group. This reaction forms a secondary amine and a hydroxyl group. mdpi.comnih.gov

The newly formed secondary amine can then react with another epoxy group, creating a tertiary amine and another hydroxyl group. This second step is fundamental to the formation of a cross-linked network. dtic.mil The hydroxyl groups generated in both steps can act as catalysts for subsequent epoxy-amine reactions, a phenomenon known as autocatalysis. mdpi.com The relative reactivity of the primary and secondary amines significantly impacts the initial stages of network formation. kpi.ua While primary amines are generally more reactive, factors such as steric hindrance and the electronic effects of the substituent groups can influence this reactivity ratio. dtic.milnetzsch.com

Cationic ring-opening polymerization (CROP) presents an alternative to amine-based curing and typically involves the use of initiators that generate a cationic species, such as a Brønsted or Lewis acid. mdpi.comnih.gov This polymerization can proceed through two primary mechanisms: the Activated Monomer (AM) mechanism and the Active Chain End (ACE) mechanism. acs.org

In the Active Chain End (ACE) mechanism, the initiator protonates an epoxy group, creating a tertiary oxonium ion at the end of a growing polymer chain. This active chain end then propagates by attacking another monomer molecule. researchgate.net This mechanism is common in the polymerization of cyclic ethers like tetrahydrofuran. researchgate.net

Conversely, the Activated Monomer (AM) mechanism involves the reversible protonation of a monomer molecule. The growing polymer chain, which is typically hydroxyl-terminated and not ionic, then attacks this activated, protonated monomer. researchgate.net The prevalence of one mechanism over the other is influenced by factors such as the basicity of the monomer and the presence of protic species like alcohols or water in the system. acs.orgresearchgate.net In some systems, both the AM and ACE mechanisms can coexist. acs.org

Anhydride curing agents are also widely used and react with the epoxy ring in a process that is often initiated by a catalyst or an active hydrogen-containing compound. The resulting reaction forms an ester linkage and a carboxylic acid, which can then react with another epoxy group.

The stoichiometry of the epoxy-to-curing agent ratio is another critical factor. An excess of either the epoxy resin or the amine hardener can alter the reaction kinetics and the final network structure. polymerinnovationblog.com For example, an amine-rich system can accelerate the curing process. polymerinnovationblog.com

To quantitatively describe the curing process, various kinetic models have been developed and applied to this compound systems. These models are essential for predicting the extent of cure as a function of time and temperature.

n-th Order Model : This is one of the simpler kinetic models and assumes that the reaction rate is proportional to the concentration of the reactants raised to a certain power, the order of the reaction (n). nist.gov The equation is given by: dα/dt = k(1-α)ⁿ where α is the degree of cure, t is time, and k is the rate constant. nist.gov This model often applies well to the initial stages of curing. polymerinnovationblog.com

Autocatalytic Model : Given that the hydroxyl groups generated during the epoxy-amine reaction can catalyze further reactions, autocatalytic models are frequently employed. mdpi.com The Kamal model is a widely used autocatalytic equation: dα/dt = (k₁ + k₂αᵐ)(1-α)ⁿ Here, k₁ represents the rate constant for the non-catalytic reaction, while k₂ is the rate constant for the autocatalytic pathway. nist.govnih.gov The exponents m and n are the reaction orders. nih.gov This model can accurately describe the sigmoidal reaction rate profile often observed in epoxy curing. netzsch.com

Isoconversional Methods : These "model-free" approaches, such as the Friedman or Kissinger-Akahira-Sunose (KAS) methods, are used to determine the activation energy (Ea) as a function of the degree of conversion. mdpi.commdpi.com By analyzing data from experiments at different heating rates (e.g., from Differential Scanning Calorimetry - DSC), these methods provide insight into the complexity of the curing process without assuming a specific reaction model. mdpi.comresearchgate.net A changing activation energy with conversion often indicates a multi-step reaction mechanism. researchgate.net

Below is a table summarizing kinetic parameters for a this compound of Bisphenol A (DGEBA) system cured with different agents, as determined by various modeling approaches.

| Curing Agent/System | Kinetic Model | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) | Reaction Order (n/m) | Source |

| 4,4'-Diaminodiphenylsulfone (DDS) | Kissinger | 69.7 (initial stage) | - | - | rsc.org |

| 4,4'-Diaminodiphenylsulfone (DDS) | Kissinger | 88.7 (second stage) | - | - | rsc.org |

| Imide-amines/DDS mixture | Dynamic DSC | Varies with mixture ratio | - | - | akjournals.com |

| Nadic Methyl Anhydride/Dicyandiamide | Isothermal (Master Curve) | 89.3 | 1.2 x 10⁹ s⁻¹ | ~3 | researchgate.net |

| Nadic Methyl Anhydride/Dicyandiamide | Dynamic (Kissinger) | 85.32 | 3.35 x 10⁸ s⁻¹ | - | researchgate.net |

| Nadic Methyl Anhydride/Dicyandiamide | Dynamic (Ozawa) | 88.02 | 7.4 x 10⁸ s⁻¹ | - | researchgate.net |

Elucidation of Network Development and Crosslink Density Evolution during Polymerization

The development of the three-dimensional network in a this compound system is a dynamic process that dictates the material's mechanical and thermal properties. The process begins with the formation of linear chains and branched structures. dtic.mil As the reaction progresses, these structures interconnect, leading to a critical point known as the gel point . At this stage, a continuous network spans the entire system, and the material transitions from a liquid to a gel-like solid. mdpi.com

Beyond the gel point, the reaction continues, increasing the crosslink density , which is the number of cross-links per unit volume. nih.gov The evolution of crosslink density is not always linear and can be influenced by factors such as diffusion limitations. As the network becomes denser, the mobility of the reactive species decreases, and the reaction can become diffusion-controlled, slowing down the rate of further crosslinking. kuleuven.be

The final crosslink density is a key parameter determining the glass transition temperature (Tg), modulus, and strength of the cured epoxy. nist.govacs.org A higher crosslink density generally leads to a higher Tg and greater rigidity. rsc.org The network structure can be tailored by adjusting the functionality of the epoxy resin and the curing agent, as well as the stoichiometric ratio. nih.gov For instance, using a tetrafunctional amine with a difunctional epoxy will result in a more densely cross-linked network than using a difunctional amine. nist.gov

Role of Catalytic Species and Initiators in Polymerization

Catalysts and initiators play a crucial role in controlling the polymerization of diglycidyl ethers. An initiator is a species that starts the polymerization reaction and becomes part of the polymer chain. acs.org In contrast, a catalyst increases the reaction rate without being consumed in the process. polymerinnovationblog.com

In amine curing, the hydroxyl groups formed during the reaction act as an internal catalyst (autocatalysis). mdpi.com External catalysts, such as tertiary amines or certain organometallic compounds, can be added to accelerate the cure, particularly at lower temperatures. polymerinnovationblog.com The addition of a catalyst can shift the reaction mechanism from being predominantly autocatalytic towards an n-th order reaction, which can significantly shorten the workable life (gel time) of the resin. polymerinnovationblog.com

In cationic ring-opening polymerization, the initiator is typically a compound that can generate a carbocation or a Brønsted acid. nih.gov For example, diaryliodonium or triarylsulfonium salts can be used as photoinitiators, which generate strong acids upon UV irradiation to initiate polymerization. researchgate.net Lewis acids are also effective initiators for CROP of epoxides. mdpi.com The choice of initiator and any co-catalysts or activators determines the reaction mechanism (ACE vs. AM) and the rate of polymerization. researchgate.net

Advanced Material Fabrication and System Development with Diglycidyl Ether

Formulation Strategies for Diglycidyl Ether-Based Resins

Formulation strategies for this compound-based resins involve the careful selection of the this compound, curing agents, and other additives to achieve desired material properties. Bisphenol A this compound (DGEBA) is a common choice due to its widespread availability and performance characteristics. wikipedia.orgconferenceworld.in The curing process, which involves the reaction of the epoxy groups with a hardener, is critical in determining the final network structure and properties of the cured resin. made-in-china.com Various curing agents can be used, including aliphatic and aromatic amines, polyamides, and anhydrides, each imparting different characteristics to the cured product. made-in-china.com For instance, amine curing agents are frequently used. conferenceworld.in The curing conditions, such as temperature and time, also play a significant role in achieving optimal properties, including chemical resistance and glass transition temperature. made-in-china.com Reactive diluents, such as other glycidyl (B131873) ethers like 1,4-butanediol (B3395766) this compound (BDGE) or polypropylene (B1209903) glycol this compound, may be incorporated to reduce viscosity and improve processing, while also potentially influencing flexibility and impact strength. wikipedia.orgsdlookchem.comriverlandtrading.com The dosage of such diluents typically ranges from 5-30% of the epoxy resin dose. sdlookchem.com

Polymer Blend and Composite Design

This compound-based resins are frequently used as the matrix in polymer blends and composites to leverage their inherent strength and adhesion properties while mitigating some of their limitations, such as brittleness.

Fiber-Reinforced Systems

Fiber reinforcement is a widely adopted method to enhance the mechanical performance of this compound-based composites, particularly in applications requiring high specific stiffness and strength. scirp.org this compound of bisphenol A (DGEBA) is commonly used as the matrix resin in glass fiber and carbon fiber reinforced composites. conferenceworld.inmade-in-china.com The incorporation of fibers significantly improves properties like tensile strength and interlaminar shear strength (ILSS). scirp.org Studies have shown that the mechanical and electrical properties of glass fiber reinforced composites based on DGEBA can be improved by using different amine curing agents and additives. conferenceworld.in For example, the interlaminar shear strength of glass fiber reinforced composites with a DGEBA/triethylene tetramine (B166960) (TETA) matrix was enhanced by the addition of alumina (B75360) nanoparticles. scirp.org

Elastomer-Modified Systems

Elastomer modification is employed to increase the toughness and flexibility of inherently brittle this compound-based epoxy resins. mdpi.commiller-stephenson.comgoogle.com This is often achieved by incorporating carboxyl-terminated butadiene-acrylonitrile (CTBN) elastomers or other elastomer-modified epoxy functional adducts into the resin formulation. miller-stephenson.commobilityforesights.comkpi.uawestlakeepoxy.com These modifications can lead to improved peel strength, fatigue resistance, and elongation at break, with minimal reduction in stiffness. miller-stephenson.commobilityforesights.comkpi.ua For instance, blending elastomer-modified epoxy (EME) with this compound of bisphenol A (DGEBA) and polycarbonate (PC) has been shown to improve tensile strength and elongation, with the morphology of the blend significantly influencing the resulting properties. kpi.ua

Engineering of this compound Nanocomposites

The integration of nanofillers into this compound matrices allows for the development of nanocomposites with tailored properties, often exhibiting enhancements over conventional composites.

Incorporation of Inorganic Nanofillers (e.g., nanoclays, polyhedral oligomeric silsesquioxanes (POSS), silica)

Inorganic nanofillers are widely incorporated into this compound-based epoxy resins to improve various properties, including mechanical strength, thermal stability, and electrical performance. scirp.orgwikidata.orgbohrium.comscispace.comkoreascience.krcnrs.frshu.ac.uk

Nanoclays: Organically modified layered silicates, such as montmorillonite (B579905) (O-MMT) and Cloisite 30B, are frequently used. koreascience.krias.ac.inresearchgate.net The dispersion of nanoclay within the epoxy matrix is crucial for property enhancement, with methods like high shear mixing and ultrasonication being employed to achieve intercalation or exfoliation. researchgate.netgoogle.com Studies have shown that the addition of nanoclay can increase compressive strength and influence dielectric properties. koreascience.krias.ac.in For example, epoxy/nanoclay composites based on DGEBA cured with isophoronediamine showed increased compressive strength with 3 wt% O-MMT. ias.ac.in

Polyhedral Oligomeric Silsesquioxanes (POSS): POSS nanoparticles, with their unique cage structure, can be incorporated into this compound matrices to improve thermal stability and mechanical properties. scispace.comtandfonline.comresearchgate.netbohrium.comrsc.org POSS can be introduced as pendant units or cross-links within the polymer network, influencing thermomechanical properties and thermal degradation. scispace.comresearchgate.net Research indicates that the incorporation of POSS can significantly improve the thermal stabilities of epoxy resins. scispace.com

Silica (B1680970): Silica nanoparticles, both unmodified and surface-modified, are used to reinforce this compound-based epoxy resins. bohrium.comresearchgate.netcnrs.frnih.govindexcopernicus.comgoogle.com The addition of silica nanoparticles can influence cure kinetics, microstructure, and mechanical properties like elastic modulus and tensile stress. researchgate.netnih.gov For instance, epoxy/silica nanocomposites based on DGEBA have been prepared using sol-gel methods and exhibit altered cure behavior and improved mechanical properties. bohrium.comresearchgate.netnih.gov

A study on epoxy/silica vitrimer nanocomposites based on DGEBA showed that the introduction of 5-10 wt% of 10-15 nm spherical silica nanoparticles increased the elastic modulus by 44% and tensile stress by 25% at room temperature. nih.gov

Integration of Polymeric Nanofillers

While the search results primarily focused on inorganic nanofillers, the outline includes polymeric nanofillers. Information regarding the specific integration of polymeric nanofillers within this compound matrices was less prominent in the provided snippets compared to inorganic fillers. However, the broader concept of polymer blending, including the use of elastomers as discussed in Section 4.2.2, can be considered a related area where polymeric components are integrated to modify properties. Further detailed research would be needed to specifically address the integration and effects of distinct polymeric nanofillers at the nanoscale within this compound systems based on the provided search results.

Functionalization of Nanoparticles within this compound Matrices

The incorporation and functionalization of nanoparticles within polymer matrices based on diglycidyl ethers represent a significant area of research for developing nanocomposites with enhanced properties. Diglycidyl ethers, particularly DGEBA, are commonly employed as the epoxy matrix material. conicet.gov.arresearchgate.netmdpi.comresearchgate.net Functionalization of nanoparticles is crucial to ensure their homogeneous dispersion within the hydrophobic epoxy matrix and to promote covalent bonding between the nanoparticles and the polymer network. conicet.gov.arresearchgate.netnih.gov

One approach involves coating nanoparticles with organic groups containing reactive functionalities, such as hydroxyl groups, that can participate in the curing reaction of the epoxy matrix. For instance, silver nanoparticles coated with organic groups bearing secondary hydroxyls have been successfully dispersed and covalently bonded within a DGEBA-based epoxy network. conicet.gov.arnih.gov The covalent bonding, often facilitated by chain transfer reactions involving the hydroxyl groups on the nanoparticle coating and the growing epoxy chains, leads to a homogeneous dispersion of nanoparticles. conicet.gov.arnih.gov

Another method utilizes amine-functionalized nanoparticles. Amine-functionalized silica nanoparticles, for example, can be covalently incorporated into a DGEBA epoxy matrix cured with an amine hardener like isophorone (B1672270) diamine (IPD). researchgate.net The amine functional groups on the nanoparticle surface react with the epoxy rings of DGEBA, forming covalent linkages that integrate the nanoparticles into the polymer network. researchgate.net This integration can lead to enhanced material properties, such as increased storage moduli at high temperatures. researchgate.net

Hydrogel Synthesis and Network Architecture Control

Diglycidyl ethers, particularly 1,4-butanediol this compound (BDDE) and poly(ethylene glycol) this compound (PEGDE), are widely used as crosslinking agents for the synthesis of hydrogels due to their ability to react with hydroxyl and other nucleophilic groups present in hydrophilic polymers. fishersci.ptnih.govunimelb.edu.au This crosslinking process creates a three-dimensional network capable of absorbing and retaining large amounts of water.

Hyaluronic acid (HA), an anionic polysaccharide with abundant hydroxyl groups, is commonly crosslinked with BDDE to form hydrogels. fishersci.ptgoogle.commdpi.comrsc.orgresearchgate.netuni-halle.de The reaction between the epoxy rings of BDDE and the hydroxyl groups of HA forms stable ether linkages, resulting in a crosslinked HA network. mdpi.com The properties of HA hydrogels, such as their mechanical strength, swelling rate, and stability, can be controlled by adjusting parameters like the concentration of HA and BDDE, as well as the crosslinking reaction time and temperature. google.commdpi.comrsc.orgresearchgate.net For instance, varying the ratio of high-molecular-weight to low-molecular-weight HA and the concentration of BDDE can influence the hydrogel's anti-degradation ability and mechanical properties. rsc.orgresearchgate.net

Poly(vinyl alcohol) (PVA), a synthetic polymer with numerous hydroxyl groups, is another common material crosslinked by diglycidyl ethers, such as ethylene (B1197577) glycol this compound and PEGDE, to form hydrogels. nih.govunimelb.edu.augoogle.comresearchgate.net The crosslinking reaction between the hydroxyl groups of PVA and the epoxide groups of the this compound forms a stable network structure. unimelb.edu.au The degree of crosslinking influences the hydrogel's properties, including its swelling behavior and mechanical strength. nih.govresearchgate.net For example, PVA hydrogels crosslinked with PEG-DGE have been investigated for applications like injectable nucleus pulposus replacement, where the concentrations of PVA and PEG-DGE affect the compressive modulus and swelling. researchgate.net The use of diglycidyl ethers allows for the control of the hydrogel's network architecture, influencing its physical and chemical properties for specific applications. google.com

Table 1: Hydrogel Synthesis Parameters and Properties (Examples)

| Polymer | Crosslinker | Crosslinker Concentration | Polymer Concentration | Crosslinking Time | Notes | Source |

| Hyaluronic Acid | 1,4-Butanediol this compound | 1% (v/v) | 10% (w/v) | Not specified | Mixing HMW-HA and LMW-HA at a 4:1 ratio showed improved properties. | rsc.orgresearchgate.net |

| Hyaluronic Acid | 1,4-Butanediol this compound | Varied | 10 wt% | 24, 72, 96 h | Properties influenced by reactant molar ratio and crosslinking time. | mdpi.com |

| Poly(vinyl alcohol) | Ethylene glycol this compound | Varied | Varied | Not specified | Degree of crosslinking influenced drug release from hydrogels. | nih.gov |

| Poly(vinyl alcohol) | Poly(ethylene glycol) this compound | Varied | Varied | Not specified | Concentrations affect compressive modulus and swelling. | researchgate.net |

Emerging this compound-Based Material Architectures

Diglycidyl ethers are also instrumental in the development of emerging material architectures with unique properties, including liquid crystalline polymers, conductive polymers, and vitrimers.